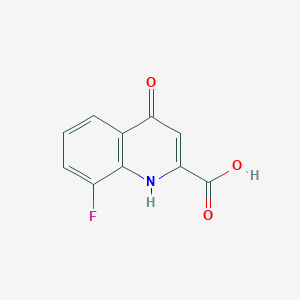

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDWWYQQPBCMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640743 | |

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36308-79-9 | |

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (CAS No. 36308-79-9). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and extrapolates probable characteristics based on the well-understood chemistry of the 8-hydroxyquinoline and fluoroquinolone classes of compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential applications of this molecule. The document covers physicochemical properties, general synthetic approaches, expected spectral characteristics, and potential biological activities.

Introduction

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry and materials science. The presence of the fluorine atom at the 8-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 2-position suggests a molecule with potentially interesting biological and chelating properties. 8-Hydroxyquinoline and its derivatives are known for their antimicrobial, anticancer, and antifungal activities.[1] The addition of a fluorine atom can often enhance the metabolic stability and binding affinity of a drug molecule. This guide aims to provide a detailed understanding of the chemical nature of this specific compound.

Physicochemical Properties

| Property | Value | Source/Citation |

| IUPAC Name | 8-Fluoro-4-hydroxy-2-quinolinecarboxylic acid | N/A |

| CAS Number | 36308-79-9 | [2][3] |

| Molecular Formula | C₁₀H₆FNO₃ | [3] |

| Molecular Weight | 207.16 g/mol | [3] |

| Purity | ≥96% | [3] |

| Melting Point | Not available (A related compound, 8-Fluoro-4-hydroxyquinoline, has a melting point of 278-282 °C) | [4] |

| Solubility | No specific data available. Likely to be sparingly soluble in water and more soluble in organic polar solvents like DMSO and DMF. | N/A |

| pKa | No specific data available. A predicted pKa for the related 8-fluoroquinoline-3-carboxylic acid is 3.28. The carboxylic acid proton is expected to be acidic. | N/A |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of quinoline-2-carboxylic acids, such as the Doebner-von Miller reaction or variations thereof, starting from 3-fluoroaniline.

A general synthetic approach could involve the condensation of 3-fluoroaniline with pyruvic acid and an aldehyde, followed by cyclization and oxidation.

Below is a DOT script illustrating a potential synthetic pathway.

General Experimental Protocol for Quinoline Synthesis (Doebner-von Miller Reaction)

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of the substituted aniline (e.g., 3-fluoroaniline), an α,β-unsaturated aldehyde or ketone (or reagents to generate it in situ, like glycerol and an oxidizing agent), and an acid catalyst (e.g., sulfuric acid or hydrochloric acid) is prepared.

-

-

Step 2: Reaction

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

-

Step 3: Work-up

-

After completion, the reaction mixture is cooled to room temperature and poured onto ice.

-

The mixture is then neutralized with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude product.

-

-

Step 4: Purification

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

-

Spectroscopic Properties

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. However, the expected spectral characteristics can be predicted based on its structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the fluorine, carboxylic acid, and hydroxyl groups. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically in the range of 160-185 ppm). The carbon atoms attached to the fluorine and oxygen atoms will also show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid and the hydroxyl group, typically in the region of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-O stretching bands.

-

C-F stretching band.

-

Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (207.16). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45).

Biological Activity

While no specific biological activity data for this compound has been found, the broader classes of 8-hydroxyquinolines and fluoroquinolones are well-known for their significant biological activities.

-

Antimicrobial Activity: 8-Hydroxyquinoline and its derivatives are known to possess broad-spectrum antimicrobial activity against bacteria and fungi. This activity is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzyme function.

-

Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.

-

Antiviral and Antifungal Activity: Derivatives of 8-hydroxyquinoline have also shown promise as antiviral and antifungal agents.[1]

The combination of the 8-hydroxyquinoline scaffold with a fluorine atom and a carboxylic acid group in this compound suggests that it may exhibit interesting biological properties worthy of further investigation.

Below is a DOT script illustrating a general workflow for screening the biological activity of a compound.

Conclusion

This compound is a molecule of interest due to its structural similarity to biologically active classes of compounds. While specific experimental data on its chemical and physical properties are scarce in the public domain, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug discovery and other scientific fields.

Disclaimer

The information provided in this document is for research and informational purposes only. The predicted properties and experimental protocols are based on general chemical principles and data from related compounds and should be used as a guide for further investigation. Appropriate safety precautions should be taken when handling any chemical compound.

References

An In-depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (CAS Number: 36308-79-9). While detailed experimental data for this specific molecule is limited in publicly available literature, this document consolidates the known information and extrapolates potential characteristics based on the well-understood chemistry of quinoline derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and materials science, highlighting areas for future investigation.

Core Molecular Structure and Properties

This compound is a heterocyclic compound featuring a quinoline core. The structure is characterized by a fluorine atom at the 8th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 2nd position.

Molecular Structure Diagram

The molecular structure of this compound is depicted below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆FNO₃ | [1] |

| Molecular Weight | 207.16 g/mol | [1] |

| CAS Number | 36308-79-9 | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, general methods for the synthesis of quinoline-2-carboxylic acids can be adapted.

Potential Synthetic Routes

The synthesis of quinoline-2-carboxylic acids can often be achieved through the oxidation of the corresponding 2-methylquinoline. The general workflow for such a synthesis is outlined below.

Note: This is a generalized protocol and would require optimization for this specific substrate, including the choice of oxidizing agent, reaction conditions (temperature, time), and purification methods.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not currently available. However, based on its structure, the following characteristic spectral features can be predicted.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons on the quinoline ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups and the electron-donating effect of the hydroxyl group. The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The spectrum would show ten distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically δ 160-180 ppm). The carbon atoms attached to the fluorine and oxygen atoms will also exhibit characteristic chemical shifts.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the 8-position.

2.2.2. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for quinoline carboxylic acids include the loss of the carboxyl group (-COOH) as a radical or the loss of CO₂.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).

-

A strong C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹).

-

O-H stretching for the hydroxyl group (around 3200-3600 cm⁻¹).

-

C-F stretching vibrations.

-

Aromatic C-H and C=C stretching bands.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or any associated signaling pathways for this compound. However, the fluoroquinolone scaffold is a well-known pharmacophore with a broad range of biological activities, most notably as antibacterial agents.

Potential as a Fluoroquinolone Analog

Fluoroquinolones typically exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. It is plausible that this compound could exhibit similar activity. The diagram below illustrates the general mechanism of action for fluoroquinolones.

Further research, including in vitro and in vivo studies, would be necessary to determine if this compound possesses any significant biological activity and to elucidate its mechanism of action.

Conclusion and Future Directions

This compound is a molecule with a chemical structure that suggests potential for further investigation in medicinal chemistry and materials science. This guide has summarized the currently available information and provided a framework for potential synthetic and characterization approaches.

Key areas for future research include:

-

Development and optimization of a reproducible synthetic protocol.

-

Comprehensive spectroscopic and crystallographic characterization to confirm its structure and elucidate its physicochemical properties.

-

Screening for biological activity, including antibacterial, antifungal, antiviral, and anticancer properties.

-

If biological activity is identified, further studies to determine the mechanism of action and any relevant signaling pathways.

This foundational guide serves to highlight the knowledge gaps and research opportunities surrounding this compound, encouraging further exploration of this potentially valuable compound.

References

An In-depth Technical Guide on 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (CAS: 36308-79-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. Its structure, incorporating an 8-hydroxyquinoline moiety, suggests a strong potential for biological activity, particularly as a metal-chelating agent and an inhibitor of metalloenzymes. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential biological applications, with a focus on its role as a putative inhibitor of 2-oxoglutarate dependent oxygenases. While specific experimental data for this exact compound is limited in publicly available literature, this document compiles available information and provides representative experimental protocols and mechanistic diagrams based on closely related analogues.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes available data from chemical suppliers and predicted values.

| Property | Value | Source |

| CAS Number | 36308-79-9 | |

| Molecular Formula | C₁₀H₆FNO₃ | Supplier Data |

| Molecular Weight | 207.16 g/mol | Supplier Data |

| Appearance | Expected to be a solid | Inference |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| ¹H NMR (Predicted) | Aromatic protons: ~7.5-8.5 ppm; Hydroxyl proton: >10 ppm | Inference |

| ¹³C NMR (Predicted) | Aromatic carbons: ~110-150 ppm; Carbonyl carbon: ~165-175 ppm | Inference |

| Mass Spec (ESI-MS) | [M-H]⁻ = 206.03 m/z | Calculated |

Synthesis and Experimental Protocols

A specific, detailed synthesis for this compound has not been widely published. However, a plausible and representative synthetic route can be proposed based on the well-established Doebner-von Miller reaction, which is used to synthesize quinolines.

Proposed Synthetic Pathway: Modified Doebner-von Miller Reaction

The synthesis would likely involve the reaction of 3-fluoroaniline with pyruvic acid and an aldehyde, followed by cyclization and oxidation.

An In-Depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid: Synthesis, Characterization, and Potential Applications

Disclaimer: As of late 2025, a dedicated discovery paper for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is not available in the public domain. This guide is a scientifically informed projection based on established chemical principles and data from structurally analogous compounds. The experimental protocols and data presented herein are illustrative and require experimental validation.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties. The strategic incorporation of a fluorine atom and a carboxylic acid group onto the 4-hydroxyquinoline scaffold, as in this compound, is anticipated to modulate its physicochemical and biological profile. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The 4-hydroxyquinoline-2-carboxylic acid moiety is a known pharmacophore with potential applications as an anti-viral, anti-bacterial, and anti-cancer agent. This technical guide provides a prospective overview of the synthesis, characterization, and potential biological significance of this novel compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 36308-79-9 |

| Molecular Formula | C₁₀H₆FNO₃ |

| Molecular Weight | 207.16 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | >250 °C (decomposes) (predicted) |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF (predicted) |

Proposed Synthesis

A plausible and efficient synthetic route to this compound is the Pfitzinger quinoline synthesis. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.

Experimental Protocol: Pfitzinger Synthesis

Reaction Scheme:

Reagents and Materials:

-

5-Fluoroisatin

-

Pyruvic acid

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of potassium hydroxide in 100 mL of ethanol.

-

Addition of Reactants: To the stirred solution, add 5.0 g of 5-fluoroisatin and 3.0 g of pyruvic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the residue in 100 mL of water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Spectroscopic Characterization

The following tables provide predicted spectroscopic data for the structural elucidation of this compound.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.5 - 13.5 | br s | 1H | -COOH |

| 11.0 - 12.0 | br s | 1H | -OH |

| 7.8 - 8.0 | d | 1H | Ar-H |

| 7.5 - 7.7 | t | 1H | Ar-H |

| 7.2 - 7.4 | d | 1H | Ar-H |

| 7.0 - 7.1 | s | 1H | Ar-H |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| 170 - 175 | C=O (Carboxylic Acid) |

| 160 - 165 | C-F (Aromatic) |

| 150 - 155 | C-OH (Aromatic) |

| 140 - 145 | Aromatic Quaternary Carbon |

| 135 - 140 | Aromatic Quaternary Carbon |

| 125 - 130 | Aromatic CH |

| 120 - 125 | Aromatic CH |

| 115 - 120 | Aromatic CH |

| 110 - 115 | Aromatic CH |

| 100 - 105 | Aromatic CH |

FT-IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 2500 (broad) | O-H stretch (Carboxylic Acid & Phenol) |

| 1710 - 1680 | C=O stretch (Carboxylic Acid) |

| 1620 - 1580 | C=C stretch (Aromatic) |

| 1250 - 1200 | C-O stretch (Phenol) |

| 1100 - 1000 | C-F stretch (Aromatic) |

Mass Spectrometry Data (Predicted)

| m/z | Assignment |

| 207.03 | [M]⁺ |

| 189.02 | [M - H₂O]⁺ |

| 162.03 | [M - COOH]⁺ |

Potential Biological Activity and Signaling Pathways

Derivatives of 4-hydroxyquinoline are known to possess a range of biological activities, often acting as inhibitors of various enzymes or as metal chelators. The introduction of a fluorine atom can enhance these properties. It is hypothesized that this compound could potentially inhibit enzymes involved in viral replication or bacterial cell wall synthesis. Furthermore, its ability to chelate metal ions could be relevant in disrupting metalloenzymes crucial for pathogen survival or cancer cell proliferation.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the proposed Pfitzinger synthesis.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a metalloenzyme-dependent pathway.

A Technical Guide to 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid as a Putative VHL Ligand Precursor for PROTAC Development

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is presented here as a hypothetical, novel precursor for developing ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The dominant, well-characterized VHL ligands are derived from a (4-hydroxy)proline scaffold, which mimics the endogenous substrate, Hypoxia-Inducible Factor 1-alpha (HIF-1α). This guide provides a framework for the synthesis, evaluation, and application of a non-traditional quinoline-based scaffold in the context of Targeted Protein Degradation.

Introduction: The Role of VHL in Targeted Protein Degradation

The Ubiquitin-Proteasome System (UPS) is the primary mechanism for controlled protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing their ubiquitination, thereby marking them for degradation by the proteasome.

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ligase complex.[1] Its canonical function is to regulate cellular responses to changes in oxygen levels by binding to hydroxylated proline residues on Hypoxia-Inducible Factor-alpha (HIF-α), leading to its degradation under normal oxygen (normoxic) conditions.[2][3]

In the field of drug discovery, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ligase.[4] This induced proximity triggers the ubiquitination and subsequent degradation of the POI. The development of potent, cell-permeable small-molecule ligands for E3 ligases is fundamental to the success of PROTACs.[5] While VHL ligands based on the hydroxyproline core are the most widely used, the exploration of novel scaffolds is a key area of research to expand the chemical space and potentially discover ligands with new properties.

This document outlines the core principles and methodologies for evaluating this compound as a novel precursor for VHL ligand development.

The VHL-HIF Signaling Pathway

Under normoxic conditions, HIF-α subunits are hydroxylated on conserved proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows VHL to recognize, bind, and polyubiquitinate HIF-α, leading to its rapid proteasomal degradation. In hypoxic (low oxygen) conditions, the PHDs are inactive, HIF-α is not hydroxylated, and it accumulates. It then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival.[3][6] Small-molecule VHL inhibitors or ligands work by competitively binding to the same pocket on VHL that recognizes hydroxylated HIF-α.[6]

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are VHL inhibitors and how do they work? [synapse.patsnap.com]

- 4. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Von Hippel-Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in public databases, this document presents predicted spectroscopic data based on the analysis of its constituent functional groups. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data are provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds in research and drug development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 36308-79-9

-

Molecular Formula: C₁₀H₆FNO₃

-

Molecular Weight: 207.16 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and the known spectral properties of quinoline, carboxylic acid, hydroxyl, and fluoro functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.1 - 7.3 | s | - |

| H-5 | 7.8 - 8.0 | dd | J = 8.0, 1.5 |

| H-6 | 7.4 - 7.6 | t | J = 8.0 |

| H-7 | 7.6 - 7.8 | dd | J = 8.0, 1.5 |

| OH (Carboxylic Acid) | 12.0 - 14.0 | br s | - |

| OH (Phenolic) | 9.0 - 11.0 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 145 - 150 |

| C-3 | 110 - 115 |

| C-4 | 175 - 180 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 115 - 120 (d, J(C-F) ≈ 5-10 Hz) |

| C-8 | 150 - 155 (d, J(C-F) ≈ 240-250 Hz) |

| C-8a | 140 - 145 (d, J(C-F) ≈ 10-15 Hz) |

| COOH | 165 - 170 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 2400 | Strong, Broad | O-H Stretch | Carboxylic Acid O-H |

| 3200 - 3000 | Medium, Broad | O-H Stretch | Phenolic O-H |

| 1720 - 1680 | Strong | C=O Stretch | Carboxylic Acid C=O |

| 1620 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | Medium | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-O Stretch | Carboxylic Acid/Phenol |

| 1250 - 1150 | Strong | C-F Stretch | Aryl-Fluoride |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 207 | [M]⁺ | Molecular Ion |

| 189 | [M - H₂O]⁺ | Loss of water from the carboxylic acid and hydroxyl group |

| 163 | [M - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group |

| 145 | [M - CO₂ - H₂O]⁺ | Subsequent loss of water |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Maxima (λmax)

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~250, ~330 | Moderate to High |

| Methanol | ~250, ~330 | Moderate to High |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific instrument and sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

-

FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Perform a background scan of the pure KBr pellet or empty ATR crystal.

-

Collect 16-32 scans for the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electron Impact - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of m/z 50-500.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

-

Data Acquisition:

-

Record the absorbance spectrum from 200 to 800 nm.

-

Use the pure solvent as a blank for baseline correction.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the comprehensive spectroscopic characterization.

Relationship of Spectroscopic Techniques to Molecular Structure

Caption: Correlation between spectroscopic techniques and the structural information they provide.

Theoretical Foundations and Applications of 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, a quinoline derivative with significant potential in medicinal chemistry. Quinoline scaffolds are renowned for their diverse pharmacological activities, and the introduction of a fluorine atom at the 8-position and a carboxylic acid at the 2-position is anticipated to modulate its electronic properties, bioavailability, and target interactions. This document outlines synthetic pathways, theoretical modeling, spectroscopic analysis, and potential biological applications, serving as a foundational resource for researchers in drug discovery and development. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from closely related analogs to provide a robust theoretical framework.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through several established methods for quinoline ring formation. A plausible and widely used method is the Gould-Jacobs reaction. Alternative approaches, such as the oxidation of a precursor like 2-methyl-8-fluoro-4-hydroxyquinoline, may also be employed.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

A generalized protocol for the synthesis of 4-hydroxyquinoline-3-carboxylic acids via the Gould-Jacobs reaction is presented below, adapted for the target molecule.

Materials:

-

3-Fluoroaniline

-

Diethyl 2-(ethoxymethylene)malonate (EMME)

-

Diphenyl ether

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

Procedure:

-

Condensation: 3-Fluoroaniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) are heated at 100-120°C for 2 hours. The ethanol formed during the reaction is removed by distillation.

-

Cyclization: The resulting diethyl 2-((3-fluoroanilino)methylene)malonate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C. This high temperature facilitates the cyclization to form the quinoline ring system. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling, the reaction mixture is treated with a solution of sodium hydroxide to hydrolyze the ester group to a carboxylic acid.

-

Purification: The aqueous layer is separated and acidified with hydrochloric acid to precipitate the crude this compound. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Theoretical and Computational Studies

Theoretical studies, particularly Density Functional Theory (DFT) and molecular docking, are crucial for understanding the structural, electronic, and biological properties of this compound.

Density Functional Theory (DFT) Calculations

DFT calculations can provide valuable insights into the molecular geometry, vibrational frequencies, and electronic properties of the target molecule.

Computational Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p) is a suitable choice for achieving a balance between accuracy and computational cost.

-

Calculations:

-

Geometry optimization to find the lowest energy conformation.

-

Frequency calculations to confirm the optimized structure as a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.

-

Calculation of electronic properties such as HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Table 1: Predicted Molecular Properties of Quinoline Derivatives (Illustrative)

| Property | 8-Hydroxyquinoline | 4-Hydroxyquinoline-2-carboxylic acid |

| Optimized Bond Lengths (Å) | ||

| C2-N1 | 1.319 | 1.325 |

| C4-C10 | 1.418 | 1.420 |

| C8-O | 1.362 | - |

| C2-C(OOH) | - | 1.501 |

| **Optimized Bond Angles (°) ** | ||

| C3-C4-C10 | 120.5 | 119.8 |

| C9-N1-C2 | 117.6 | 118.1 |

| Calculated Vibrational Frequencies (cm⁻¹) | ||

| O-H Stretch | ~3400 (broad) | ~3300 (very broad) |

| C=O Stretch | - | ~1720 |

| C=N Stretch | ~1620 | ~1630 |

| C-F Stretch | - | - |

| Electronic Properties | ||

| HOMO (eV) | -6.12 | -6.54 |

| LUMO (eV) | -1.25 | -2.11 |

| HOMO-LUMO Gap (eV) | 4.87 | 4.43 |

Note: The data in this table is illustrative and based on DFT calculations of related quinoline derivatives. Specific values for this compound would require dedicated computational studies.

Molecular Docking

Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with biological targets, such as bacterial DNA gyrase, a common target for fluoroquinolone antibiotics.

Docking Protocol:

-

Software: AutoDock Vina, Schrödinger Maestro, or similar.

-

Target Preparation: The crystal structure of the target protein (e.g., E. coli DNA gyrase B, PDB ID: 1KZN) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

-

Docking Simulation: A grid box is defined around the active site of the protein. The ligand is then docked into the active site using a suitable scoring function to predict the binding energy and pose.

Table 2: Illustrative Molecular Docking Scores of Fluoroquinolones against E. coli DNA Gyrase B

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Ciprofloxacin | -8.5 | Asp73, Gly77, Arg76 |

| Norfloxacin | -7.9 | Asp73, Gly77, Ser121 |

| Hypothetical: this compound | Predicted to be in the range of -7 to -9 | Expected to interact with key active site residues |

Note: The docking score for the target molecule is a hypothetical prediction based on the scores of known fluoroquinolones.

Spectroscopic Data (Predicted)

Based on the functional groups present in this compound, its characteristic spectroscopic data can be predicted.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: Aromatic protons on the quinoline ring are expected to appear in the range of 7.0-9.0 ppm. The hydroxyl and carboxylic acid protons will likely appear as broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: Aromatic carbons will resonate in the 110-150 ppm region. The carbonyl carbon of the carboxylic acid is expected around 165-175 ppm. The carbon bearing the fluorine atom will show a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[1][2][3]

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[2][3]

-

O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[2][3]

-

C=C and C=N Stretches (Aromatic): Multiple bands in the 1450-1650 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

-

C-O Stretch: Bands in the 1210-1320 cm⁻¹ region.[2]

Potential Biological Activities and Experimental Protocols

Quinolone derivatives are well-known for their broad-spectrum antimicrobial activity.[4][5][6][7][8] The title compound is a promising candidate for evaluation as an antibacterial agent.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[9][10]

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

96-well microtiter plates

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

Procedure:

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

-

Serial Dilution: The test compound is serially diluted in MHB in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Illustrative MIC Values of Fluoroquinolones against Common Bacteria (µg/mL)

| Bacterial Strain | Ciprofloxacin | Norfloxacin |

| Escherichia coli | 0.015 - 1 | 0.03 - 2 |

| Staphylococcus aureus | 0.12 - 2 | 0.25 - 4 |

| Pseudomonas aeruginosa | 0.25 - 4 | 1 - 16 |

Note: These are typical MIC ranges for known fluoroquinolones and serve as a reference for the expected activity of the title compound.

Visualizations

Logical Workflow for Drug Discovery

Caption: A generalized workflow for the discovery and development of novel quinoline-based therapeutic agents.

Experimental Workflow for Molecular Docking

Caption: A typical experimental workflow for performing molecular docking studies.

Signaling Pathway Inhibition by Fluoroquinolones

Caption: Inhibition of bacterial DNA replication by targeting DNA gyrase.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly antimicrobials. This technical guide has provided a comprehensive theoretical framework, including potential synthetic routes, predicted spectroscopic and molecular properties, and detailed experimental protocols for its evaluation. While direct experimental data for this specific molecule is currently limited, the information compiled from closely related analogs offers a solid foundation for future research. The outlined computational and experimental workflows provide a clear path for scientists to synthesize, characterize, and evaluate the biological potential of this intriguing quinoline derivative. Further investigation into this compound is warranted to fully elucidate its therapeutic capabilities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. echemi.com [echemi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. asm.org [asm.org]

- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of the Fluoro Group in Hydroxyquinolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and biological properties of these compounds, often leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the biological significance of the fluoro group in hydroxyquinoline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The introduction of a fluoro group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Its high electronegativity and relatively small size allow it to serve as a bioisostere for a hydrogen atom or a hydroxyl group, while imparting unique electronic properties. In the context of hydroxyquinolines, fluorination has been shown to enhance potency and selectivity for various therapeutic targets.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data comparing the biological activities of fluoro-substituted hydroxyquinolines with their non-fluorinated analogs.

Antimicrobial Activity

The introduction of a fluoro group to the hydroxyquinoline core can significantly impact its antimicrobial properties. While comprehensive comparative studies are still emerging, the available data suggests that fluorination can enhance activity against certain bacterial and fungal strains.

| Compound | Organism | MIC (µg/mL) | Reference |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4-16 | [2] |

| 8-Hydroxyquinoline | Mycobacterium tuberculosis | 3.6 | [1] |

| 5-Nitro-8-hydroxyquinoline | Mycobacterium tuberculosis | <5 | [1] |

| 5-Chloro-8-hydroxyquinoline | Mycobacterium tuberculosis | <5 | [1] |

Anticancer Activity

Fluorination has been demonstrated to enhance the anticancer potency of hydroxyquinoline derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-Fluorophenyl substituted 8-hydroxyquinoline derivative | Cancer cell lines | 26.30 - 63.75 | [2] |

| 4-Trifluoromethylphenyl substituted 8-hydroxyquinoline derivative | Cancer cell lines | 26.30 - 63.75 | [2] |

| Unsubstituted 8-hydroxyquinoline | HepG2 | 7.6 | [1] |

| 5-Nitro-8-hydroxyquinoline | HepG2 | <100 | [1] |

| Levofloxacin derivative 3c | Hep3B (Liver Cancer) | 0.43 - 8.79 | [3] |

| Levofloxacin derivative 5 | MCF-7 (Breast Cancer) | 1.4 | [3] |

| Levofloxacin derivative 5 | MCF-10a (Normal Breast) | 30.40 | [3] |

Anti-inflammatory and Antioxidant Activity

A direct comparison of a 4-fluoro-substituted 2-hydroxyquinoline with its non-fluorinated counterparts highlights the significant impact of fluorination on anti-inflammatory activity.

| Compound | Lipoxygenase (LOX) Inhibition (IC50 in µM) | Antioxidant Activity (% Lipid Peroxidation Inhibition) | Reference |

| 4-Fluoro-phenyl substituted 4-hydroxy-2-quinolinone | 10 | 100% | |

| 4-Hydroxy-phenyl substituted 4-hydroxy-2-quinolinone | 27.5 | 100% | |

| 4-Methyl-phenyl substituted 4-hydroxy-2-quinolinone | Inactive | 50.7% |

Neuroprotective Activity

While direct comparative data for fluorinated versus non-fluorinated hydroxyquinolines in neuroprotection is limited, various substituted derivatives have shown promising activity.

| Compound | Assay | EC50/IC50 | Reference |

| 8-Hydroxyquinoline derivatives | AChE and BuChE inhibition | 8.80 to 26.50 µM | [2] |

| Quinolylnitrone 19 | hBChE inhibition | 1.06 ± 0.31 nM | [4] |

| Quinolylnitrone 19 | hMAO-B inhibition | 4.46 ± 0.18 µM | [4] |

| Trifluoromethylated 8-hydroxyquinoline Betti product 20 | Cytoprotection | 0.087 µM | [5] |

| Nitro-substituted 8-hydroxyquinoline Betti product 21 | Cytoprotection | 0.086 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of fluoro-hydroxyquinoline derivatives.

Synthesis of Fluoro-substituted Hydroxyquinolines

A general method for the synthesis of fluorinated 4-hydroxyquinolines is the Gould-Jacobs reaction.

Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol

-

Reaction Setup: In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).

-

Heating: Heat the mixture at 150 °C.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Place the flask in an ice bath and adjust the pH to 7–8 with a 10% aqueous sodium hydroxide solution.

-

Isolation: Filter the precipitate and dry to yield 8-fluoro-2,3-dimethylquinolin-4-ol.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2][6]

Protocol: Broth Microdilution Assay

-

Preparation of Compound Dilutions: Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

-

Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[7][8][9][10][11]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathways in Anticancer Activity

The anticancer effects of many quinoline derivatives are mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are frequently dysregulated in cancer and are important targets for anticancer drugs.[4][8][9][10][12][13][14][15][16][17][18][19][20][21]

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by fluoro-hydroxyquinolines.

Caption: MAPK signaling pathway and potential modulation by fluoro-hydroxyquinolines.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel fluoro-hydroxyquinoline derivatives.

Caption: General workflow for the development of fluoro-hydroxyquinoline-based therapeutic agents.

Conclusion

The incorporation of a fluoro group into the hydroxyquinoline scaffold is a highly effective strategy for enhancing its biological activities. The available data demonstrates that fluorination can lead to significant improvements in anticancer and anti-inflammatory properties, with promising indications for antimicrobial and neuroprotective applications. The electron-withdrawing nature of fluorine can alter the electronic distribution of the hydroxyquinoline ring system, thereby influencing its interaction with biological targets and modulating key signaling pathways such as PI3K/Akt/mTOR and MAPK. Further research focusing on direct comparative studies of fluorinated and non-fluorinated hydroxyquinoline analogs is crucial to fully elucidate the structure-activity relationships and to guide the rational design of next-generation therapeutic agents with improved efficacy and safety profiles.

References

- 1. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 7. researchgate.net [researchgate.net]

- 8. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to Quinoline Carboxylic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Among its many derivatives, quinoline carboxylic acids have emerged as a particularly fruitful area of research, leading to the development of potent therapeutic agents across various disease areas, including cancer, infectious diseases, and inflammatory disorders.[3][4] This technical guide provides a comprehensive overview of quinoline carboxylic acids in drug discovery, detailing their mechanisms of action, key therapeutic targets, synthesis, and biological evaluation.

Core Scaffold and Physicochemical Properties

Quinoline is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The placement of the carboxylic acid group on the quinoline ring system significantly influences the molecule's physicochemical properties, such as acidity, lipophilicity, and metal-chelating ability, which in turn dictate its pharmacokinetic profile and biological activity. The most explored derivatives in drug discovery are the quinoline-2-carboxylic acids, quinoline-3-carboxylic acids, and quinoline-4-carboxylic acids.

Key Therapeutic Applications and Mechanisms of Action

Quinoline carboxylic acids exert their therapeutic effects by interacting with a variety of biological targets. The following sections detail some of the most significant applications and their underlying mechanisms.

Anticancer Activity

Quinoline carboxylic acid derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical enzymes involved in cancer cell proliferation and survival.[3]

Inhibition of Dihydroorotate Dehydrogenase (DHODH):

A prominent mechanism of anticancer activity is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[5] Rapidly proliferating cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH a critical therapeutic target.[5] By inhibiting DHODH, quinoline carboxylic acids deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[5]

A notable example of a potent DHODH inhibitor is Brequinar , a quinoline-4-carboxylic acid derivative.[6][7][8] Structure-activity relationship (SAR) studies have revealed that the carboxylic acid moiety is crucial for its inhibitory activity.[9]

Below is a diagram illustrating the inhibition of the de novo pyrimidine synthesis pathway by quinoline carboxylic acid-based DHODH inhibitors.

Caption: Inhibition of DHODH by quinoline carboxylic acids.

Quantitative Data: Anticancer Activity of Quinoline Carboxylic Acid Derivatives

The following table summarizes the in vitro anticancer and enzyme inhibitory activities of selected quinoline carboxylic acid derivatives.

| Compound ID | Target/Cell Line | IC50 | Reference |

| Brequinar | DHODH | 0.250 ± 0.11 µM | [9] |

| Analogue 41 | DHODH | 9.71 ± 1.4 nM | [9][10] |

| Analogue 43 | DHODH | 26.2 ± 1.8 nM | [9][10] |

| P6 | SIRT3 | 7.2 µM | [3] |

| Compound 3j | MCF-7 (Breast Cancer) | - (82.9% growth reduction) | [4] |

| Compound 12e | MGC-803 (Gastric Cancer) | 1.38 µM | [11] |

| Compound 12e | HCT-116 (Colon Cancer) | 5.34 µM | [11] |

| Compound 12e | MCF-7 (Breast Cancer) | 5.21 µM | [11] |

Antibacterial Activity

Certain quinoline carboxylic acids, particularly the fluoroquinolones, are potent antibacterial agents. Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds introduce double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.

Sparfloxacin is a fluoroquinolone antibiotic that contains a quinoline-3-carboxylic acid core.[12][13][14][15][16]

Quantitative Data: Antibacterial Activity of Quinoline Carboxylic Acid Derivatives

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected quinoline carboxylic acid derivatives.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 18a | Clinical MRSA | <0.0078 | [17] |

| Compound 7a | MRSA | 0.016 | [17] |

| Compound 30a | MRSA | 512 | [17] |

| Compound 10 | S. aureus | 0.24 | [18] |

| Compound 11 | S. aureus | 0.12 | [18] |

| Compound 6 | C. difficile | 1.0 | [19] |

| QQ1 | S. aureus | 1.22 | [20] |

| QQ6 | E. faecalis | 4.88 | [20] |

Anti-inflammatory Activity

Quinoline carboxylic acids have also been investigated for their anti-inflammatory properties. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[21][22][23] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[21] By inhibiting the NF-κB pathway, quinoline derivatives can effectively suppress the inflammatory response.[23]

A diagram of the canonical NF-κB signaling pathway and the point of inhibition is provided below.

Caption: Inhibition of the NF-κB signaling pathway.

Synthesis of Quinoline Carboxylic Acids

Several classical and modern synthetic methods are employed to construct the quinoline carboxylic acid scaffold.

Pfitzinger Reaction

The Pfitzinger reaction is a widely used method for synthesizing quinoline-4-carboxylic acids.[1][2][24][25][26] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[25]

Experimental Protocol: Pfitzinger Synthesis of 2-Arylquinoline-4-Carboxylic Acid

-

Materials: Isatin, substituted acetophenone, potassium hydroxide, ethanol, water, hydrochloric acid (or acetic acid), diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.[1]

-

Add isatin and the substituted acetophenone to the basic solution.[26]

-

After cooling, distill off the ethanol.

-

Add water to the residue to dissolve the potassium salt of the product.

-

Wash the aqueous solution with diethyl ether to remove unreacted starting materials.[1]

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the quinoline-4-carboxylic acid.[1]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.[1]

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]

-

The general workflow for the Pfitzinger reaction is depicted below.

Caption: Workflow for Pfitzinger synthesis.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is another classical method for quinoline synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[27][28][29][30][31]

Biological Evaluation

The biological activity of newly synthesized quinoline carboxylic acid derivatives is typically assessed through a battery of in vitro and in vivo assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[32][33][34][35] It measures the metabolic activity of cells, which is an indicator of cell viability.[33]

Experimental Protocol: MTT Assay

-

Materials: Cancer cell lines, appropriate cell culture medium, 96-well plates, MTT reagent (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).[32]

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test quinoline carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[32]

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

The workflow for the MTT assay is illustrated below.

Caption: Workflow of the MTT assay for cytotoxicity.

Conclusion

Quinoline carboxylic acids represent a highly versatile and privileged scaffold in drug discovery. Their synthetic accessibility and the potential for diverse functionalization have enabled the development of potent inhibitors for a wide range of therapeutic targets. The continued exploration of this chemical space, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant promise for the discovery of novel and effective therapies for various diseases. This guide has provided a comprehensive overview of the core aspects of quinoline carboxylic acids in drug discovery, offering a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of brequinar analogue inhibitors of malaria parasite dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Characterization of Brequinar Conjugates as Probes to Study DHODH Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production Method of Sparfloxacin - Chempedia - LookChem [lookchem.com]

- 13. mdpi.com [mdpi.com]

- 14. rjptonline.org [rjptonline.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 25. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 26. jocpr.com [jocpr.com]

- 27. iipseries.org [iipseries.org]

- 28. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 29. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. researchgate.net [researchgate.net]

- 32. benchchem.com [benchchem.com]

- 33. benchchem.com [benchchem.com]

- 34. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 35. benchchem.com [benchchem.com]

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 8-Fluoro-4-hydroxyquinoline-2-carboxylic Acid

Disclaimer: This document provides a summary of available safety and handling information for this compound (CAS No. 36308-79-9). As of the date of this publication, a comprehensive, officially recognized Safety Data Sheet (SDS) with complete toxicological data for this specific compound is not publicly available. The information herein is synthesized from data on structurally similar compounds and general principles of laboratory safety. This guide should be used for preliminary informational purposes only, and it is imperative to consult a certified SDS for this compound when available and to conduct a thorough risk assessment before handling.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in pharmaceutical research and development, including as a building block for protein degraders.[1] Its quinoline core is a scaffold found in numerous bioactive molecules. The presence of a fluorine atom and a carboxylic acid group can significantly influence its chemical reactivity, physical properties, and biological activity. This guide provides an in-depth overview of the known safety and handling considerations for this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Potential GHS Classification (based on analogs):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Serious Eye Damage/Eye Irritation (Category 1 or 2): May cause serious eye damage or irritation.[2][3]

-

Skin Corrosion/Irritation (Category 2): May cause skin irritation.[3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Signal Word: Danger or Warning[2][3]

Potential Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[3]

-

H335: May cause respiratory irritation.[3]

It is crucial to handle this compound with the assumption that it possesses these hazards until a specific SDS becomes available.

Physical and Chemical Properties

Limited quantitative data is available for the target compound. The table below summarizes known information for this compound and a closely related analog, 8-Fluoro-4-hydroxyquinoline, for comparison.

| Property | This compound | 8-Fluoro-4-hydroxyquinoline (Analog) |

| CAS Number | 36308-79-9[1] | 63010-71-9[2][5] |

| Molecular Formula | C₁₀H₆FNO₃[1] | C₉H₆FNO[5] |

| Molecular Weight | 207.16 g/mol [6] | 163.15 g/mol [5] |

| Appearance | Not specified (likely solid/powder) | Beige powder[5] |

| Melting Point | Not available | 278 - 282 °C[5] |

| Boiling Point | Not available | 316.6 ± 22.0 °C (Predicted)[5] |

| Solubility | Not available | No data available[5] |

| Flash Point | Not available | No data available[5] |

| log Pow | Not available | 1.92[5] |

Safety and Handling Procedures

Based on the potential hazards, the following handling and storage procedures are recommended. These are general guidelines and should be adapted based on the specific experimental context and a formal risk assessment.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected prior to use.[2]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[7]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

Safe Handling Practices

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep containers tightly closed when not in use.[5]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed.[5]

-

Store away from incompatible materials, such as strong oxidizing agents.[5]

-

Some sources recommend storage at 2-8°C.[6]

Emergency and First-Aid Measures

The following first-aid measures are based on procedures for similar chemical compounds.[2][4]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1. Avoid breathing dust.[5]

-

Environmental Precautions: Prevent the product from entering drains.[5]

-

Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material without creating dust. Place in a suitable, closed container for disposal.[5]

Toxicological Information

Specific toxicological data for this compound is not available in the public domain.[5] For the analog 8-Fluoro-4-hydroxyquinoline, no quantitative acute toxicity data (e.g., LD50) is available.[5] It is not classified as a carcinogen by IARC.[5] Due to the lack of data, this compound should be handled as a substance of unknown toxicity.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, regional, and national regulations. Waste is likely to be classified as hazardous.[7] Do not allow it to enter the sewage system.

Experimental Protocols and Workflows

Detailed experimental protocols involving this compound should be designed with strict adherence to the safety precautions outlined above. A generalized workflow for handling potent or uncharacterized chemical compounds is depicted below.

Caption: Generalized workflow for the safe laboratory handling of chemical compounds.

Conclusion

This compound is a compound with significant potential in research, but it must be handled with care due to the lack of comprehensive safety data. The information provided in this guide, derived from analogous compounds, suggests that it should be treated as a hazardous substance that is harmful if swallowed and can cause serious eye, skin, and respiratory irritation. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls like fume hoods, is essential to minimize exposure and ensure a safe working environment. Researchers are strongly urged to obtain and review a specific Safety Data Sheet for this compound before commencing any experimental work.

References

Methodological & Application

Synthesis Protocol for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: